4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate
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Overview
Description
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate is an organic compound with the molecular formula C19H13IN2O2 It is characterized by the presence of a phenyldiazenyl group and an iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with 4-iodobenzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phenyldiazenyl group.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can disrupt cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-iodobenzoate: Shares the iodobenzoate moiety but lacks the phenyldiazenyl group.
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Contains a similar iodobenzoate structure but with different substituents
Uniqueness
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate is unique due to the presence of both the phenyldiazenyl and iodobenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
648433-71-0 |
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Molecular Formula |
C19H13IN2O2 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl) 4-iodobenzoate |
InChI |
InChI=1S/C19H13IN2O2/c20-15-8-6-14(7-9-15)19(23)24-18-12-10-17(11-13-18)22-21-16-4-2-1-3-5-16/h1-13H |
InChI Key |
ZYKQEZBJKGALIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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